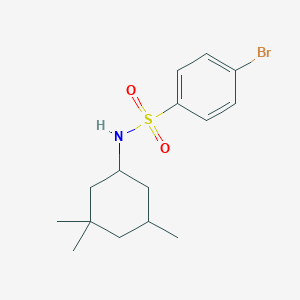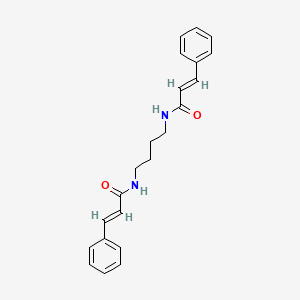methylene]malononitrile](/img/structure/B6073923.png)
[[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile, also known as ABT-737, is a small-molecule inhibitor that has been extensively studied for its potential use in cancer therapy. ABT-737 is a member of the BH3 mimetic class of drugs, which target the anti-apoptotic proteins in cancer cells, leading to cell death.
Mechanism of Action
[[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile is a BH3 mimetic drug that binds to the hydrophobic groove of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many cancer cells. By binding to these proteins, this compound displaces the pro-apoptotic proteins Bax and Bak, which are normally sequestered by the anti-apoptotic proteins. Once released, Bax and Bak form pores in the mitochondrial membrane, leading to the release of cytochrome c and other apoptotic factors, ultimately resulting in cell death.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in a variety of cancer cell lines, both in vitro and in vivo. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition, this compound has been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin, by increasing their apoptotic response.
Advantages and Limitations for Lab Experiments
One of the advantages of [[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile is its specificity for the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many cancer cells. This specificity makes it an attractive candidate for cancer therapy, as it has minimal toxicity in normal cells. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for [[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile research. One area of interest is the development of more soluble analogs of this compound, which would make it easier to administer in vivo. Another area of interest is the combination of this compound with other chemotherapeutic agents, such as cisplatin and doxorubicin, to increase their apoptotic response. Finally, there is interest in the development of this compound as a potential therapy for other diseases, such as autoimmune disorders and neurodegenerative diseases, which are characterized by abnormal apoptosis.
Synthesis Methods
The synthesis of [[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile involves a series of chemical reactions that start with the condensation of 4-bromobenzaldehyde with malononitrile, followed by the addition of ethylamine and 2-aminothiazole. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
[[4-amino-2-(ethylamino)-1,3-thiazol-5-yl](4-bromophenyl)methylene]malononitrile has been extensively studied for its potential use in cancer therapy. It has been shown to be effective in inducing apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. This compound works by binding to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, leading to the activation of the pro-apoptotic proteins Bax and Bak, which ultimately result in cell death.
Properties
IUPAC Name |
2-[[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]-(4-bromophenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5S/c1-2-20-15-21-14(19)13(22-15)12(10(7-17)8-18)9-3-5-11(16)6-4-9/h3-6H,2,19H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWXCKLCCVMHSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=C(S1)C(=C(C#N)C#N)C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B6073863.png)
![(3-chlorophenyl){1-[(2E)-3-(2-fluorophenyl)-2-propenoyl]-3-piperidinyl}methanone](/img/structure/B6073866.png)
![4-[2-(benzylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B6073878.png)
![N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B6073885.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-(4-ethyl-1-piperazinyl)-4(3H)-pyrimidinone](/img/structure/B6073888.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6073897.png)
![7-(cyclohexylmethyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6073898.png)

![2-{5-[(2-bromo-4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6073902.png)
![{4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B6073904.png)

![N-(3-fluorophenyl)-1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinamine](/img/structure/B6073917.png)

